molecular formula C5H8O B128957 Cyclobutanecarboxaldehyde CAS No. 2987-17-9

Cyclobutanecarboxaldehyde

Cat. No.: B128957
CAS No.: 2987-17-9
M. Wt: 84.12 g/mol
InChI Key: INVYSLWXPIEDIQ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxaldehyde (CAS 2987-17-9) is a four-membered cyclic aldehyde with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol . Its structure features a strained cyclobutane ring fused to an aldehyde group, conferring unique reactivity due to ring strain (approximately 110 kJ/mol) and electrophilic character at the carbonyl carbon.

Preparation Methods

Swern Oxidation of Cyclobutanemethanol

The Swern oxidation offers an alternative route to cyclobutanecarboxaldehyde, leveraging oxalyl chloride and dimethyl sulfoxide (DMSO) to oxidize cyclobutanemethanol .

Reaction Conditions and Procedure

Cyclobutanemethanol (8.1 g, 0.09 mol) is dissolved in dry dichloromethane (110 mL) and cooled to −78°C. Oxalyl chloride (13.5 g, 0.11 mol) and DMSO (16.5 g, 0.21 mol) are added sequentially, followed by triethylamine (48.2 g, 0.47 mol) after 1 hour. The mixture is warmed to room temperature, quenched with water, and extracted with dichloromethane. The organic phase is washed with HCl (10% v/v) and water, dried, and concentrated to yield this compound (39% yield) .

Key Challenges

  • Low Yield : Competing trimerization of the aldehyde into 2,4,6-tricyclobutyl-1,3,5-trioxane reduces the monomer yield .

  • Stability Issues : The aldehyde monomer rapidly solidifies upon storage, necessitating immediate use or stabilization as the trimer .

Thermal Decomposition of 2,4,6-Tricyclobutyl-1,3,5-Trioxane

To circumvent stability challenges, this compound is often stored and handled as its trimer, 2,4,6-tricyclobutyl-1,3,5-trioxane, which is thermally decomposed to regenerate the monomer .

Procedure

The trimer (synthesized via Swern oxidation) is heated to 160–180°C under reduced pressure, leading to decarboxylation and release of this compound. The process achieves near-quantitative recovery of the monomer, though precise yield data are scarce in the literature .

Comparative Analysis of Preparation Methods

The following table summarizes the advantages and limitations of each method:

MethodReagents/ConditionsYieldPurityStability Considerations
TEMPO OxidationNaOCl, TEMPO, KBr, −5°C70.4%96%Moderate; requires distillation
Swern OxidationOxalyl chloride, DMSO, Et₃N, −78°C39%>95%Low; prone to trimerization
Thermal DecompositionHeating trimer at 160–180°C~99%*HighHigh (trimer is stable)

*Theoretical yield based on stoichiometry.

Challenges and Stabilization Strategies

This compound’s instability arises from its strained ring and reactive aldehyde group. To mitigate this:

  • Trimerization : Storing the aldehyde as its trimer (2,4,6-tricyclobutyl-1,3,5-trioxane) prevents polymerization .

  • Low-Temperature Storage : Keeping the monomer at −20°C under inert atmosphere extends its shelf life .

  • In Situ Generation : Using the aldehyde immediately after synthesis avoids degradation .

Chemical Reactions Analysis

Acid-Catalyzed Rearrangement

When heated with acid, cyclobutanecarboxaldehyde undergoes a Cannizzaro-like rearrangement to form a ketone (C5_5H8_8O). The reaction proceeds via protonation of the aldehyde group, followed by a hydride shift and ring contraction/expansion (Figure 1) :
Mechanism :

  • Protonation of the aldehyde oxygen.

  • Hydride transfer to an adjacent carbon, forming a carbocation.

  • Rearrangement to a ketone (cyclopentanone or related structure).

Evidence :

  • Product reacts with 2,4-dinitrophenylhydrazine (confirms carbonyl presence) but not with cold KMnO4_4/CrO3_3 (rules out aldehyde) .

Photoreduction in Propan-2-ol

Under UV irradiation (λ = 300 nm), this compound abstracts hydrogen from propan-2-ol, generating radicals that recombine or rearrange :
Primary Process :

c C4H7CHOhνc C4H7CHOH+C(CH3)2OH\text{c C}_4\text{H}_7\text{CHO}\xrightarrow{h\nu}\text{c C}_4\text{H}_7\text{CHOH}\cdot +\cdot \text{C}(\text{CH}_3)_2\text{OH}

Products :

Radical PathwayMajor ProductsYield (%)
RecombinationCyclobutylmethanol + acetone45–60
Hydrogen abstractionCyclobutylmethanol20–30
Rearrangement4-Oxobutyl radicals → Secondary products10–15

Key Insight : The triplet excited state (¹T) dominates reactivity, unlike cyclopropanecarbaldehyde, where both ¹S and ¹T states contribute .

Atmospheric Radical Reactions

This compound reacts with OH and NO3_3 radicals in the gas phase, impacting atmospheric degradation pathways :
Rate Constants (298 K) :

Radicalkk (1011^{-11} cm3^3/molecule·s)Products Identified
OH2.66 ± 0.06Nitroperoxycarbonyl cycloalkanes, CO, CO2_2
NO3_31.99 ± 0.06 (1014^{-14})Cycloketones, multifunctional carbonyls

Mechanism :

  • OH addition to the aldehyde group → H-abstraction → fragmentation.

  • NO3_3 initiates oxidation, forming nitrooxy and carbonyl derivatives.

Diels-Alder Reactions

The strained cyclobutane ring enhances reactivity in [4+2] cycloadditions. This compound acts as a dienophile, forming bicyclic adducts with conjugated dienes :
Example :

c C4H7CHO+1 3 butadieneBicyclo 2 2 1 hex 5 ene 2 carbaldehyde\text{c C}_4\text{H}_7\text{CHO}+\text{1 3 butadiene}\rightarrow \text{Bicyclo 2 2 1 hex 5 ene 2 carbaldehyde}

Applications :

  • Synthesis of chiral ligands for asymmetric catalysis.

  • Precursors for high-energy fuels .

Nucleophilic Additions

The aldehyde group participates in classic nucleophilic reactions:

Grignard Reagent Addition

c C4H7CHO+RMgXc C4H7CH OH R\text{c C}_4\text{H}_7\text{CHO}+\text{RMgX}\rightarrow \text{c C}_4\text{H}_7\text{CH OH R}

  • Secondary alcohols form after acidic workup .

Condensation with Amines

  • Primary amines : Form imines (Schiff bases) .

  • Secondary amines : Yield enamines via dehydration .

Oxidation and Reduction

Reaction TypeConditionsProductReference
OxidationKMnO4_4, H2_2OCyclobutanecarboxylic acid
ReductionNaBH4_4/LiAlH4_4Cyclobutylmethanol

Mechanistic Notes :

  • Oxidation proceeds via hydrate intermediate → further dehydrogenation.

  • Reduction targets the carbonyl group, preserving the cyclobutane ring .

Scientific Research Applications

Structural Characteristics

Cyclobutanecarboxaldehyde is characterized by its unique cyclic structure which influences its chemical behavior. The compound has the molecular formula C5H8OC_5H_8O and a molecular weight of 84.12 g/mol. Its physical properties include:

  • Appearance : Colorless to light yellow liquid
  • Boiling Point : 118 °C
  • Flash Point : 23 °C
  • Specific Gravity : 0.92 at 20 °C

These properties make it suitable for various applications in organic synthesis and material science.

Conformational Analysis

Recent studies have focused on the conformational dynamics of this compound using quantum chemical methods. The geometrical structure and potential energy surfaces of different conformers were investigated, revealing insights into molecular vibrations such as symmetric ring-CHO bending and ring puckering. This research enhances understanding of the compound's stability and reactivity under various conditions .

Atmospheric Chemistry

This compound has been studied for its atmospheric reactivity, particularly its interactions with radicals such as NO3 and OH. Research indicates that these reactions are significant in understanding the compound's behavior in environmental contexts, which could influence atmospheric chemistry models .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, making it useful in the development of pharmaceuticals and agrochemicals. For instance, derivatives of this compound are being explored for their potential antimicrobial and anticancer properties.

Case Study 1: Conformational Dynamics

A study published in Computational and Theoretical Chemistry examined the vibrational transitions of this compound using anharmonic approaches based on the variational principle. This detailed analysis provided qualitative estimates of the complexity of molecular vibrations, which are crucial for predicting reaction pathways in synthetic applications .

Case Study 2: Environmental Impact

Research conducted on the atmospheric chemistry of this compound highlighted its role in gas-phase reactions with atmospheric radicals. The study measured rate coefficients for these reactions, contributing valuable data to models predicting the environmental fate of organic compounds .

Mechanism of Action

The mechanism of action of cyclobutanecarboxaldehyde involves its reactivity due to the presence of the aldehyde functional group. This group can participate in various chemical reactions, such as nucleophilic addition and oxidation. The molecular targets and pathways involved include interactions with nucleophiles and oxidizing agents, leading to the formation of different products .

Comparison with Similar Compounds

Cyclopropanecarboxaldehyde and Cyclopentanecarboxaldehyde

Cyclobutanecarboxaldehyde is part of a homologous series of cyclic aldehydes. Key comparisons include:

Property Cyclopropanecarboxaldehyde (CAS 1489-69-6) This compound (CAS 2987-17-9) Cyclopentanecarboxaldehyde (CAS 872-53-7)
Molecular Formula C₄H₆O C₅H₈O C₆H₁₀O
Molecular Weight (g/mol) 70.09 84.12 98.14
Ring Strain High (∼115 kJ/mol) Moderate (∼110 kJ/mol) Low (∼26 kJ/mol)
Reactivity Highly electrophilic due to ring strain Moderate electrophilicity Less reactive, more stable
Applications Specialty chemicals, fragrances Organic synthesis intermediates Polymer precursors

Cyclopropanecarboxaldehyde’s smaller ring increases strain and reactivity, making it prone to ring-opening reactions, while cyclopentanecarboxaldehyde’s larger ring offers stability for polymerization .

Substituent Effects on this compound

Substituents significantly alter the compound’s properties:

Derivative CAS Number Molecular Formula Key Properties
3-Fluorothis compound 177498-50-9 C₅H₇FO Increased electrophilicity due to electron-withdrawing fluorine
2,2-Dimethoxy-3-methylthis compound 98202-71-2 C₈H₁₄O₃ Steric hindrance from methoxy groups reduces reactivity
cis-2-Phenylthis compound 176172-02-4 C₁₁H₁₂O Aromatic substituent enhances conjugation, altering UV/Vis absorption

Fluorinated derivatives exhibit enhanced stability in metabolic pathways, making them valuable in drug design .

Reactivity and Stability

This compound’s strained ring makes it more reactive than cyclopentane analogs but less so than cyclopropane derivatives. It undergoes nucleophilic additions (e.g., Grignard reactions) and cycloadditions, though less readily than benzaldehyde due to steric constraints . Its boiling point (~42°C, extrapolated from related compounds) is lower than linear aldehydes, reflecting weaker intermolecular forces .

Industrial Availability and Purity

Commercial suppliers offer this compound at purities ≥95%, with prices ranging from $10/250 mg to $175/kg . It is less abundant than cyclopropanecarboxaldehyde (140 vs. 301 suppliers) due to niche applications .

Biological Activity

Cyclobutanecarboxaldehyde (CBCA), an organic compound characterized by a cyclobutane ring with an aldehyde functional group, has garnered attention in recent years for its potential biological activities. With a molecular formula of C4H6O and a molecular weight of 84.12 g/mol, CBCA's unique structure allows it to participate in various chemical reactions, making it a candidate for drug development and other applications.

CBCA can be synthesized through several methods, including the enantioselective [2 + 2] photocycloaddition reaction, which has been explored for its ability to produce chiral derivatives with high yields and selectivity . The compound exhibits typical aldehyde reactivity, enabling it to participate in nucleophilic addition reactions, which are crucial for its role as a building block in synthetic chemistry.

Biological Activity

Recent studies have indicated that CBCA may possess significant biological activities, particularly in the context of drug development. Its potential applications include:

  • Neurological Disorders : Research suggests that CBCA could serve as a precursor for novel drug candidates aimed at treating conditions such as pain management and neurological disorders.
  • Anti-inflammatory Properties : Preliminary findings indicate that CBCA may exhibit anti-inflammatory effects, although further research is needed to fully understand its pharmacological profile.
  • Histone Deacetylase Inhibition : Some studies have explored the role of compounds similar to CBCA in inhibiting histone deacetylases (HDACs), which are important targets in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the carbonyl group can enhance HDAC inhibition, suggesting that CBCA derivatives may also possess similar properties .

1. Structure-Activity Relationship Studies

A study focused on hydrazide-based compounds demonstrated that structural modifications could lead to potent HDAC inhibitors. Although not directly related to CBCA, the findings emphasize the importance of structural dynamics in developing effective therapeutics .

2. Conformational Dynamics

Research on the conformational dynamics of CBCA has revealed insights into its vibrational modes and potential energy surfaces. Understanding these dynamics is crucial for predicting the compound's behavior in biological systems and its interactions with various targets .

Comparative Analysis

To highlight the uniqueness of CBCA among similar compounds, the following table compares it with related aldehydes:

Compound NameMolecular FormulaUnique Features
This compound (CBCA)C4H6OFour-membered ring; potential anti-inflammatory activity
CyclopentanecarboxaldehydeC5H8OFive-membered ring; more flexible
CyclohexanecarboxaldehydeC6H10OLarger ring structure; different reactivity
1-CyclopropanecarboxaldehydeC4H6OThree-membered ring; higher strain energy

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of cyclobutanecarboxaldehyde that influence experimental design?

this compound has a boiling point of 42°C (749 mm Hg), a density of 0.736 g/mL at 25°C, and a vapor pressure of 6.57 psi at 20°C . These properties necessitate careful handling in open systems due to volatility and flammability risks. Stability studies should account for its low melting point (-134.7°C) to avoid unintended phase changes during storage or reactions. Researchers should prioritize inert atmospheres (e.g., nitrogen) and low-temperature storage to mitigate degradation.

Q. What synthetic routes are viable for laboratory-scale preparation of this compound?

A common method involves oxidation of cyclobutanemethanol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions . Alternative pathways include ozonolysis of cyclobutene derivatives or hydrolysis of 2,2-dimethoxy-3-methyl-cyclobutanecarboxaldehyde (CAS 98202-71-2) under acidic conditions . Purification typically employs fractional distillation or column chromatography, with purity verified via GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and cyclobutane ring protons (δ 1.5–3.0 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1720 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) ensures purity and detects byproducts like cyclobutanecarboxylic acid .

Q. What safety protocols are essential when handling this compound?

Use fume hoods to limit inhalation exposure, and wear nitrile gloves and chemical-resistant aprons. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite. Storage requires airtight containers at 0–6°C to reduce vapor pressure risks .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize this compound synthesis?

Employ a factorial design to test variables like temperature (20–60°C), catalyst loading (0.5–5 mol%), and solvent polarity. Response surface methodology (RSM) can model yield and selectivity, with statistical validation via ANOVA . For example, a Central Composite Design (CCD) might reveal that 40°C and 3 mol% PCC maximize yield while minimizing cyclobutanecarboxylic acid formation.

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Conduct systematic reviews to compare studies, emphasizing methodological differences (e.g., solvent choice, catalyst purity). Replicate conflicting experiments under controlled conditions, and apply meta-analysis to identify confounding variables . For instance, discrepancies in aldol condensation yields may stem from varying base strengths (e.g., NaOH vs. LDA).

Q. Which computational approaches model this compound’s conformational dynamics?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts ring puckering and aldehyde group orientation. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal solvent effects on stability . Such models guide experimentalists in predicting reactivity trends, such as nucleophilic attack at the carbonyl carbon.

Q. How should controlled stability studies evaluate this compound under diverse storage conditions?

Design accelerated aging experiments with variables: temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure (UV vs. dark). Monitor degradation via HPLC, identifying primary degradation products (e.g., cyclobutane dimer). Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions .

Q. What methodologies ensure reproducibility in this compound-based reaction protocols?

Document all parameters: reagent grades, equipment calibration (e.g., HPLC column batch), and environmental controls (humidity, O₂ levels). Use internal standards (e.g., deuterated analogs) for quantitative NMR and validate methods via interlaboratory comparisons .

Q. How can researchers integrate this compound into novel reaction cascades?

Explore tandem reactions, such as in situ generation of this compound from cyclobutane precursors followed by Strecker amino acid synthesis. Monitor intermediates via real-time FTIR or inline NMR to optimize cascade efficiency .

Properties

IUPAC Name

cyclobutanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVYSLWXPIEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498011
Record name Cyclobutanecarbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2987-17-9
Record name Cyclobutanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2987-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbaldehyde
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Record name Cyclobutanecarboxaldehyde
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Cyclobutanecarboxaldehyde
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